Triplet-State Hydrogen Abstraction Reactivity: 4-Chlorobenzophenone Preserves Parent Benzophenone Behavior, Unlike Ortho-Substituted 2-Chloro Analog
Time-resolved resonance Raman (TR³) spectroscopic analysis reveals that the triplet state of 4-chlorobenzophenone (4-Cl-BP) exhibits hydrogen abstraction ability essentially equivalent to the parent benzophenone (BP) triplet. In contrast, the ortho-substituted isomer, 2-chlorobenzophenone (2-Cl-BP), demonstrates significantly reduced reactivity under identical conditions [1]. The para-chloro substituent does not diminish the photoreduction capacity of the benzophenone core, whereas the ortho-chloro substituent introduces an unusual steric and electronic effect that severely attenuates radical formation yield and rate [1].
| Evidence Dimension | Triplet-state hydrogen abstraction ability and diphenylketyl (DPK) radical formation yield/rate |
|---|---|
| Target Compound Data | Hydrogen abstraction ability and DPK radical yield/rate comparable to parent benzophenone; transient species formation similar to parent BP. |
| Comparator Or Baseline | Benzophenone (parent compound): baseline hydrogen abstraction ability and DPK radical formation; 2-Chlorobenzophenone: significantly lower DPK radical yield and slower formation rate than parent BP and 4-Cl-BP. |
| Quantified Difference | 4-Cl-BP shows no significant reduction in photoreactivity relative to BP. 2-Cl-BP shows markedly reduced yield and slower formation rate vs. BP and 4-Cl-BP (qualitative but experimentally robust). |
| Conditions | Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy in 2-propanol solvent at ambient temperature. |
Why This Matters
For applications relying on benzophenone-like photoinitiation efficiency (e.g., UV-curable coatings, adhesives), 4-chlorobenzophenone serves as a direct drop-in replacement with similar photochemical kinetics, whereas 2-chlorobenzophenone would underperform and compromise curing speed.
- [1] Li, W., Xue, J., Cheng, S. C., Du, Y., & Phillips, D. L. (2012). Influence of the chloro substituent position on the triplet reactivity of benzophenone derivatives: a time‐resolved resonance Raman and density functional theory study. Journal of Raman Spectroscopy, 43(6), 774–780. View Source
